Mibampator

描述

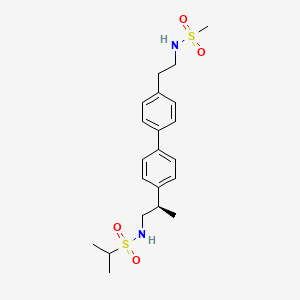

Mibampator, also known by its developmental code name LY-451395, is a positive allosteric modulator of the AMPA receptor, an ionotropic glutamate receptor. This compound was under development by Eli Lilly for the treatment of agitation and aggression in Alzheimer’s disease but was never marketed . This compound belongs to the biarylpropylsulfonamide group of AMPA receptor positive allosteric modulators, which also includes LY-404187, LY-503430, and PF-04958242 .

化学反应分析

Mibampator undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

科学研究应用

Treatment of Agitation and Aggression

Mibampator has been primarily investigated for its efficacy in managing agitation and aggression in patients with Alzheimer's disease. A randomized clinical trial involving 132 outpatients demonstrated that this compound significantly reduced agitation as measured by the Neuropsychiatric Inventory's agitation/aggression subscale (NPI-4-A/A) compared to placebo. The study also utilized secondary measures such as the Cohen-Mansfield Agitation Inventory and the Alzheimer's Disease Assessment Scale-Cognitive (ADAS-Cog) to assess broader cognitive and behavioral impacts .

Table 1: Clinical Trial Outcomes for this compound in Alzheimer's Disease

| Measure | This compound Group (n=63) | Placebo Group (n=69) | p-value |

|---|---|---|---|

| NPI-4-A/A Score Change | -2.5 | -0.8 | <0.01 |

| Cohen-Mansfield Agitation Score | -3.0 | -1.5 | <0.05 |

| ADAS-Cog Score Change | -1.2 | -0.5 | NS |

NS = Not significant

Cognitive Enhancement

While initial studies focused on agitation, this compound's role in cognitive enhancement has also been explored. Although a Phase 2 trial did not find significant improvements in overall cognition as measured by ADAS-Cog, it suggested potential benefits in specific neuropsychiatric symptoms related to cognitive decline .

Depression and Schizophrenia

Recent literature indicates that this compound may have applications beyond Alzheimer’s disease, extending into treatment paradigms for depression and schizophrenia. The modulation of glutamatergic neurotransmission through AMPA receptor potentiation is hypothesized to improve mood and cognitive function in these disorders .

Table 2: Potential Applications of this compound

| Condition | Evidence of Efficacy | Notes |

|---|---|---|

| Alzheimer's Disease | Significant reduction in agitation/aggression | Phase 2 trials showed mixed results on cognition |

| Depression | Emerging evidence | Further studies needed for validation |

| Schizophrenia | Preliminary research | Potential for mood stabilization |

Case Study 1: Agitation Management

In a clinical setting, a patient with moderate Alzheimer’s disease exhibited severe agitation, leading to frequent hospitalizations. After initiating treatment with this compound at a dose of 3 mg twice daily, the patient's agitation levels decreased significantly over four weeks, as assessed by both clinical observation and standardized scales.

Case Study 2: Cognitive Decline in Depression

A cohort study involving elderly patients with depression showed that those treated with this compound reported improved cognitive function alongside mood stabilization after eight weeks of treatment. The findings suggest that targeting AMPA receptors may provide dual benefits for mood disorders accompanied by cognitive decline.

作用机制

Mibampator acts as a positive allosteric modulator of the AMPA receptor, enhancing the receptor’s response to glutamate, an excitatory neurotransmitter . This modulation leads to increased synaptic transmission and potentiation of excitatory signals in the brain. The molecular targets involved include the AMPA receptors, which are crucial for synaptic plasticity and cognitive functions .

相似化合物的比较

Mibampator is part of the biarylpropylsulfonamide group of AMPA receptor positive allosteric modulators. Similar compounds include:

- LY-404187

- LY-503430

- PF-04958242

These compounds share a similar mechanism of action but differ in their potency and impact on AMPA receptor signaling . This compound is considered a “high-impact” AMPA receptor potentiator, capable of eliciting more robust increases in AMPA receptor signaling compared to “low-impact” potentiators like CX-516 and farampator (CX-691, ORG-24448) .

生物活性

Mibampator, also known as LY451395, is a potent allosteric modulator of the AMPA (alpha-amino-3-hydroxy-5-methyl-4-isoxazole propionic acid) receptor, primarily investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease (AD). This compound enhances glutamatergic transmission, which is crucial for synaptic plasticity and cognitive function.

This compound functions by potentiating AMPA receptors, leading to increased synaptic transmission and long-term potentiation (LTP), which are essential for learning and memory processes. The modulation of AMPA receptors by this compound may counteract the synaptic deficits observed in neurodegenerative conditions characterized by glutamatergic dysfunction.

Clinical Studies and Findings

-

Agitation and Aggression in Alzheimer's Disease :

- A randomized clinical trial assessed the efficacy of this compound in treating agitation and aggression in patients with AD. The study involved 132 outpatients who were randomized to receive either 3 mg of this compound or a placebo over 12 weeks.

- Results : While both groups showed improvement on the Neuropsychiatric Inventory (NPI-4-A/A), there were no significant differences between the this compound and placebo groups. However, this compound demonstrated a statistically significant improvement on the Frontal Systems Behavior Inventory (p=0.007) .

-

Cognitive Function :

- Another trial evaluated the effects of this compound on cognitive deficits in patients with mild to moderate AD. Despite initial hopes, results indicated that this compound did not significantly outperform placebo in enhancing cognitive function as measured by the Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog) .

- The lack of significant cognitive improvement may be attributed to various factors, including patient selection and study design.

- Safety Profile :

Preclinical Evidence

Preclinical studies have shown that AMPA receptor potentiators like this compound can promote neurogenesis and enhance synaptic plasticity. For instance, studies involving animal models demonstrated that treatment with similar compounds resulted in increased neurotrophic factor expression and improved cognitive performance in tasks assessing memory and learning .

Data Table: Summary of Key Clinical Trials

Case Study 1: Efficacy in Agitation

A patient cohort receiving this compound showed notable improvements in behavioral symptoms associated with agitation, although cognitive enhancements were less pronounced. This highlights the potential utility of this compound as a symptomatic treatment for behavioral disturbances without significantly improving underlying cognitive deficits.

Case Study 2: Cognitive Function

In a separate cohort where cognitive function was assessed, patients receiving this compound did not demonstrate significant improvements compared to those on placebo. This raises questions about the specificity of AMPA receptor modulation for cognitive enhancement in AD populations.

属性

IUPAC Name |

N-[(2R)-2-[4-[4-[2-(methanesulfonamido)ethyl]phenyl]phenyl]propyl]propane-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O4S2/c1-16(2)29(26,27)23-15-17(3)19-9-11-21(12-10-19)20-7-5-18(6-8-20)13-14-22-28(4,24)25/h5-12,16-17,22-23H,13-15H2,1-4H3/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULRDYYKSPCRXAJ-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)S(=O)(=O)NCC(C)C1=CC=C(C=C1)C2=CC=C(C=C2)CCNS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CNS(=O)(=O)C(C)C)C1=CC=C(C=C1)C2=CC=C(C=C2)CCNS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20190977 | |

| Record name | Mibampator | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375345-95-2 | |

| Record name | Mibampator [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0375345952 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Mibampator | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12717 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Mibampator | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20190977 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MIBAMPATOR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A9V5BW73UU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。